4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
4-Chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (hereafter referred to as Compound G620-0605) is a sulfonamide derivative featuring a pyridazine core substituted with a morpholine group at the 6-position and a 4-chlorophenylsulfonamide moiety linked via a phenyl spacer. Its molecular formula is C₂₀H₁₉ClN₄O₃S (molecular weight: 430.91 g/mol) . Its structural uniqueness lies in the combination of a pyridazine heterocycle and a sulfonamide group, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
4-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-16-3-7-18(8-4-16)29(26,27)24-17-5-1-15(2-6-17)19-9-10-20(23-22-19)25-11-13-28-14-12-25/h1-10,24H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLCPGMONDGAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Coupling with the Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring containing a sulfonamide group through palladium-catalyzed cross-coupling reactions.
Chlorination: The final step involves the chlorination of the benzene ring to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.
Reduction: Reduction reactions can occur at the pyridazine ring.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the morpholine moiety.
Reduction: Reduced forms of the pyridazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibit significant anticancer properties. These compounds function by inhibiting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that such sulfonamides can interfere with the activity of carbonic anhydrase IX (CA IX), a marker often overexpressed in hypoxic tumors, thereby inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects, particularly against bacterial infections. The compound has been tested for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This makes it a candidate for further development as an antibiotic agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research indicates that it may modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanisms involve the inhibition of pro-inflammatory cytokines and enzymes, leading to reduced inflammation .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The pyridazine ring and morpholine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Several analogues of Compound G620-0605 share the core pyridazine-sulfonamide scaffold but differ in substituents on the benzene ring. Key examples include:
Key Observations :
- Electron-Withdrawing vs.
- Fluorine Substitution : Fluorine atoms in G620-0426 and G620-0601 may improve metabolic stability and bioavailability due to fluorine’s small size and high electronegativity .
- Molecular Weight Trends : The 4-butoxy derivative (G620-0599 ) has the highest molecular weight (476.57 g/mol), which may impact permeability across biological membranes .
Heterocyclic Analogues with Modified Cores
Other sulfonamide derivatives incorporate different heterocycles, altering their pharmacological profiles:
Key Comparisons :
- Triazine vs. However, triazines may exhibit lower solubility in nonpolar solvents .
- Pyrazolo-Pyrimidine vs. Pyridazine : The fused pyrazolo-pyrimidine system in offers a larger planar surface for π-π stacking interactions, which could enhance binding to aromatic protein pockets. This contrasts with the pyridazine’s smaller, less complex structure .
- Thermal Stability : The pyrazolo-pyrimidine derivative has a higher melting point (211–214°C) compared to G620-0605 , suggesting greater crystalline stability .
Biological Activity
4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a sulfonamide group, a pyridazine moiety, and a morpholine ring. The molecular formula is , indicating a significant molecular weight that contributes to its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Carbonic Anhydrase : Similar compounds have shown inhibitory effects on carbonic anhydrase (CA) enzymes, which play a crucial role in regulating pH and fluid balance in tissues. Studies have reported that certain benzenesulfonamides exhibit selective inhibition of CA IX over CA II, suggesting potential applications in cancer therapy due to CA IX's overexpression in tumors .
- Effects on Cardiovascular Function : Research indicates that sulfonamide derivatives can influence perfusion pressure and coronary resistance. In isolated rat heart models, certain derivatives were shown to decrease perfusion pressure significantly, which may be attributed to their interaction with calcium channels .
- Cellular Uptake and Apoptosis Induction : The compound's ability to induce apoptosis in cancer cell lines has been documented. For instance, analogs similar to this compound have demonstrated marked increases in apoptotic cell percentages when tested against MDA-MB-231 breast cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Biological Activity | IC50 (nM) | Effect on Perfusion Pressure | Apoptosis Induction |
|---|---|---|---|---|
| This compound | Inhibits CA IX | 10.93 - 25.06 | Decreases perfusion pressure | Significant increase in apoptotic cells |
| 2-hydrazinocarbonyl-benzenesulfonamide | Cardiovascular effects | Not specified | Decreases coronary resistance | Not evaluated |
| 4-(2-aminoethyl)-benzenesulfonamide | Calcium channel interaction | Not specified | Decreases perfusion pressure significantly | Not evaluated |
Case Studies
Several studies have explored the biological activity of related compounds:
- Cardiovascular Studies : A study evaluated the effects of various benzenesulfonamides on isolated rat hearts, revealing that specific derivatives significantly decreased perfusion pressure compared to controls . This suggests potential therapeutic applications in managing cardiovascular diseases.
- Cancer Research : In vitro studies demonstrated that certain benzenesulfonamide derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents . The mechanism appears to involve the modulation of apoptotic pathways and cellular stress responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
